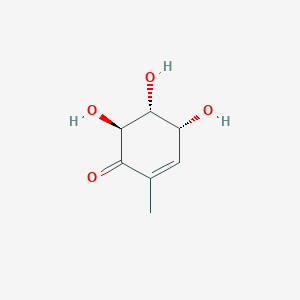

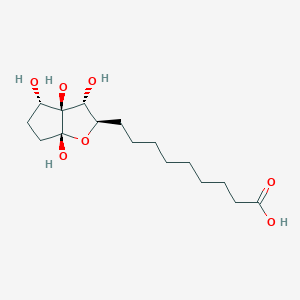

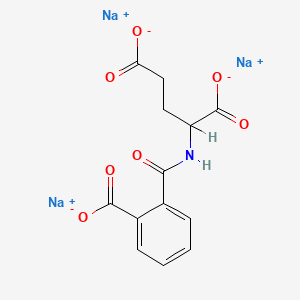

![molecular formula C27H24O13 B1250734 (2R,3R)-2-[4-[(E)-3-[(1R)-1-羧基-2-(3,4-二羟基苯基)乙氧基]-3-氧代丙-1-烯基]-2-羟基苯氧基]-3-(3,4-二羟基苯基)-3-羟基丙酸 CAS No. 203733-40-8](/img/structure/B1250734.png)

(2R,3R)-2-[4-[(E)-3-[(1R)-1-羧基-2-(3,4-二羟基苯基)乙氧基]-3-氧代丙-1-烯基]-2-羟基苯氧基]-3-(3,4-二羟基苯基)-3-羟基丙酸

描述

This compound is of interest due to its complex structure and potential for various applications in organic chemistry and material sciences. Its synthesis involves multiple steps, each critical for the introduction of functional groups and the formation of the molecule's unique structure.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes, including the formation of key intermediates, functional group transformations, and stereoselective reactions. For example, the synthesis of similar compounds has utilized Grignard reactions, dihydroxylation, and esterification processes, highlighting the importance of precise control over reaction conditions to achieve the desired stereochemistry and functional group incorporation (Pimenova et al., 2003).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, have been pivotal in characterizing the molecular structure of related compounds. These techniques provide insights into the compound's stereochemistry, molecular conformation, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Venkatesan et al., 2016).

Chemical Reactions and Properties

The reactivity of such complex molecules can involve radical ion formation, decarboxylation, and cyclopropane ring-opening, influenced by structural effects and pH. These reactions are significant for further functionalization and application of the molecule in synthesis and material development (Bietti & Capone, 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence a compound's applicability in different domains. For instance, the crystal and molecular structure studies provide insights into the stability and solubility of compounds, which are essential for their practical applications (Kaur et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is crucial for deploying the compound in synthetic pathways or as a functional material. Studies on similar molecules have explored their reactivity in different chemical reactions, offering a basis for predicting the behavior of this compound under various conditions (Vandersteene & Slegers, 2010).

科学研究应用

抗氧化特性

- 一项研究重点介绍了从 Lindelofia stylosa 中分离的苯丙烷类化合物,包括与所讨论化合物结构相关的化合物。这些化合物在各种检测中表现出显着的抗氧化活性,表明在氧化应激相关疾病中或作为食品和化妆品行业中的天然抗氧化剂具有潜在应用(Choudhary et al., 2008)。

细胞毒活性

- 对约旦毒草 Scorzonera judaica 根部酚类化合物的研究包括与所讨论化合物结构相似的化合物。这些化合物被评估其细胞毒活性,这与癌症研究和药物开发有关(Bader et al., 2011)。

抗炎活性

- 对杜仲叶的研究报告了酚类化合物的分离,包括与目标化合物结构相关的化合物。这些化合物对巨噬细胞中 LPS 诱导的 NO 产生表现出适度的抑制作用,表明具有潜在的抗炎应用(Ren et al., 2021)。

抗菌评估

- 一篇研究文章讨论了与所讨论化合物结构相关的化合物的合成和抗菌评估。这些化合物被评估其作为抗菌剂的潜力,这在传染病和耐药性领域具有重要意义(Talupur et al., 2021)。

对结核分枝杆菌的抑制作用

- 对毛茛根的研究分离出新的二苯甲酮,其结构类似于所讨论的化合物,并评估了它们对结核分枝杆菌的抑制作用。这表明在结核病的治疗或预防中具有潜在应用(Deng et al., 2013)。

海洋藻类中的抗氧化活性

- 从红藻 Rhodomela confervoides 中分离出的与所讨论化合物结构相关的化合物表现出有效的抗氧化活性,表明在预防生物系统或食品中的氧化损伤中具有应用(Li et al., 2011)。

属性

IUPAC Name |

(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O13/c28-16-5-1-14(10-18(16)30)11-22(26(35)36)39-23(33)8-3-13-2-7-21(20(32)9-13)40-25(27(37)38)24(34)15-4-6-17(29)19(31)12-15/h1-10,12,22,24-25,28-32,34H,11H2,(H,35,36)(H,37,38)/b8-3+/t22-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCLKLJIKZOLF-ZPOOTWMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(C(C3=CC(=C(C=C3)O)O)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

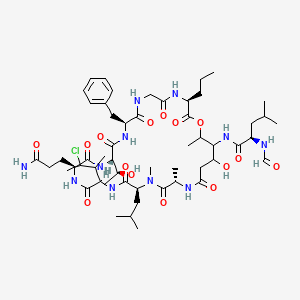

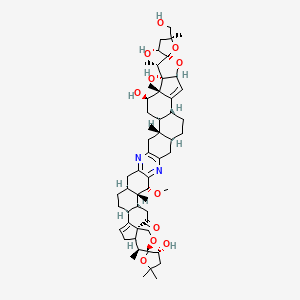

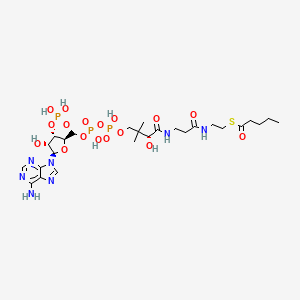

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1250653.png)

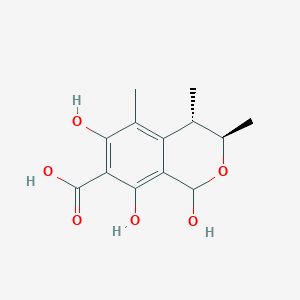

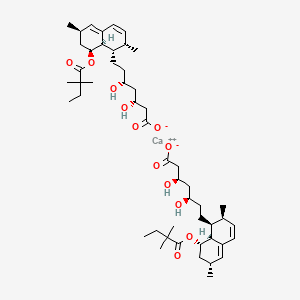

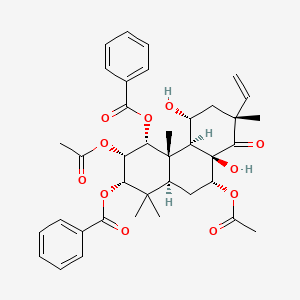

![(2S*,3R*)-2,3-dihydro-7-methoxy-2,3-dimethyl-2-[4-methyl-5-(4-methyl-2-furyl)-3(E)-pentenyl]-furo[3,2-c]coumarin](/img/structure/B1250665.png)